molecular formula C5H5Cl2N3 B035752 4,6-Dichloropyridine-2,3-diamine CAS No. 24484-99-9

4,6-Dichloropyridine-2,3-diamine

Cat. No.: B035752
CAS No.: 24484-99-9
M. Wt: 178.02 g/mol
InChI Key: JJSSLNPZAKXSRI-UHFFFAOYSA-N
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Description

4,6-Dichloropyridine-2,3-diamine, also known as this compound, is a useful research compound. Its molecular formula is C5H5Cl2N3 and its molecular weight is 178.02 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Properties of Pyridine Derivatives

The chemistry of pyridine derivatives, including compounds similar to 4,6-Dichloropyridine-2,3-diamine, has been extensively reviewed, emphasizing the preparation procedures, properties, and complex compounds of such ligands. These compounds exhibit a range of important properties including spectroscopic characteristics, structures, magnetic properties, and biological and electrochemical activity, suggesting a potential area of interest for further investigation into analogues of this compound (Boča, Jameson, & Linert, 2011).

Optoelectronic Materials

Research into functionalized quinazolines and pyrimidines, compounds related to pyridine derivatives, highlights their application in optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials, including materials for organic light-emitting diodes (OLEDs), which may suggest potential applications for this compound derivatives in developing new optoelectronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Solid-State NMR Spectroscopy

In the field of solid-state nuclear magnetic resonance (NMR) spectroscopy, the study of quadrupolar halogens, including chlorine-35/37, provides valuable insights into the structural and electronic properties of halogenated compounds. This research may have implications for understanding the structural characteristics of this compound at the molecular level, potentially aiding in the development of new materials or pharmaceuticals (Bryce & Sward, 2006).

Regioselectivity in Bromination

Studies on the regioselectivity of bromination in unsymmetrical dimethylpyridines, which are related to the structural motif of this compound, shed light on the inductive effects of nitrogen in the pyridine ring and the bromination patterns in methyl groups. Such insights are crucial for synthetic chemistry, potentially influencing the development of novel synthetic pathways or the optimization of existing ones for compounds like this compound (Thapa, Brown, Balestri, & Taylor, 2014).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include P280, P305+P351+P338, and P310 .

Properties

IUPAC Name

4,6-dichloropyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3/c6-2-1-3(7)10-5(9)4(2)8/h1H,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSSLNPZAKXSRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624917
Record name 4,6-Dichloropyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24484-99-9
Record name 4,6-Dichloro-2,3-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24484-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloropyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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